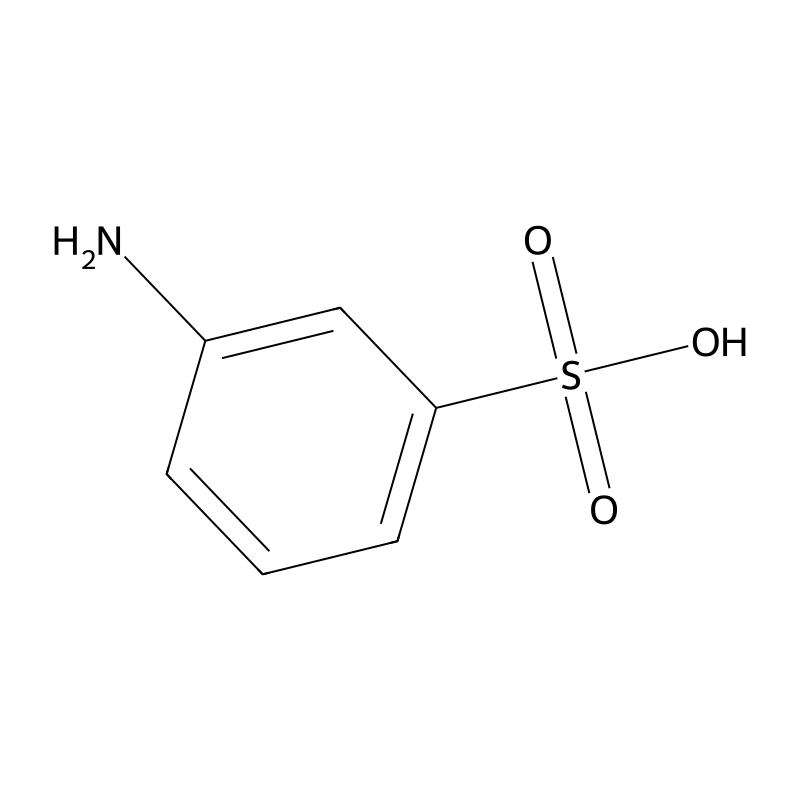

3-Aminobenzenesulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Synthesis of Conductive Polymers

3-Aminobenzenesulfonic acid has been employed in the synthesis of conductive polymers, specifically sulfonated polyanilines. These polymers possess unique properties that make them valuable for various applications in electronics and biosensors. A study published in the journal ACS Applied Materials & Interfaces demonstrated the successful incorporation of 3-aminobenzenesulfonic acid into polyaniline chains, resulting in cytocompatible polymers for potential neural tissue engineering applications [].

Development of Biosensors

The interesting properties of 3-aminobenzenesulfonic acid have also been harnessed in the fabrication of novel biosensors. Researchers have explored its use in creating glucose biosensors with an enlarged active surface area and enhanced conductivity. This was reported in a publication within the International Journal of Electrochemical Science, where the biosensor exhibited excellent performance in detecting glucose levels [].

3-Aminobenzenesulfonic acid, also known as metanilic acid, is an aromatic sulfonic acid with the molecular formula and a molecular weight of approximately 173.19 g/mol. It appears as a white powder or small colorless needles, and it is characterized by its weak solubility in water, being less than 1 mg/mL at 72°F . This compound is an important intermediate in the synthesis of various chemicals, particularly in the dye industry.

- Acid-Base Reactions: It reacts weakly with both acids and bases due to the presence of an amino group and a sulfonic acid group, which can donate and accept protons respectively .

- Azo Coupling: This compound is utilized in the production of azo dyes through coupling reactions with diazonium salts .

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

3-Aminobenzenesulfonic acid exhibits various biological activities:

- Antimicrobial Properties: It has been studied for its potential antimicrobial effects, making it useful in pharmaceutical applications .

- Toxicity: Exposure to this compound may lead to irritation of the skin and mucous membranes. Inhalation or contact with acids can produce toxic fumes, indicating potential health hazards .

Several methods are available for synthesizing 3-aminobenzenesulfonic acid:

- Sulfonation of Aniline: The most common method involves the sulfonation of aniline using sulfuric acid or oleum, followed by hydrolysis to yield 3-aminobenzenesulfonic acid .

- Catalytic Methods: Recent advancements include catalytic methods that offer more efficient pathways for synthesis .

3-Aminobenzenesulfonic acid has a wide range of applications:

- Dye Manufacturing: It is primarily used as an intermediate in the production of azo dyes and other synthetic dyes .

- Pharmaceuticals: The compound serves as a precursor for various pharmaceuticals, especially sulfa drugs .

- Chemical Industry: It is used in the synthesis of fine chemicals and other industrial applications .

Studies on the interactions of 3-aminobenzenesulfonic acid have shown its compatibility with various reagents used in dye synthesis. Its reactivity profile indicates that it can participate in electrophilic aromatic substitution reactions, which are crucial for creating complex dye structures. Additionally, its interactions with biological systems have been explored concerning its antimicrobial properties and potential toxicity .

Several compounds share structural similarities with 3-aminobenzenesulfonic acid. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Sulfanilic Acid | Isomer of 3-aminobenzenesulfonic acid; used similarly in dye production. | |

| Aniline | A simpler amine; serves as a precursor for many dyes but lacks the sulfonic group. | |

| p-Aminobenzoic Acid | Used in pharmaceuticals; has different solubility and reactivity profiles. | |

| 4-Aminobenzenesulfonic Acid | Similar structure but differs in the position of amino group; used in similar applications. |

The discovery of 3-aminobenzenesulfonic acid is intertwined with the development of sulfonated aromatic compounds in the late 19th and early 20th centuries. While its exact discovery timeline remains unclear, it gained prominence during the synthesis of sulfa drugs, which revolutionized antibacterial therapy in the 1930s. Early industrial processes for its production involved sulfonation of aniline derivatives, a method refined over decades to improve yields and purity.

Nomenclature and Chemical Identity

- IUPAC Name: 3-Aminobenzenesulfonic acid

- Synonyms: Metanilic acid, m-sulfanilic acid, m-aminobenzenesulfonic acid.

- Molecular Formula: $$ \text{C}6\text{H}7\text{NO}_3\text{S} $$

- Molecular Weight: 173.19 g/mol.

- CAS Registry Number: 121-47-1.

The compound crystallizes as white needles or powder and exhibits hygroscopicity, making storage under anhydrous conditions critical.

Significance in Organic Chemistry and Industrial Applications

3-Aminobenzenesulfonic acid serves as a key intermediate in:

Molecular Structure and Composition

Molecular Formula and Weight

3-Aminobenzenesulfonic acid possesses the molecular formula C₆H₇NO₃S [1] [3] [5]. The compound exhibits a molecular weight of 173.19 grams per mole [1] [5] [8], with some sources reporting the precise value as 173.186 grams per mole [4] [5]. The monoisotopic mass has been determined to be 173.014664 atomic mass units [4].

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇NO₃S |

| Molecular Weight | 173.19 g/mol |

| Monoisotopic Mass | 173.014664 amu |

| Average Mass | 173.186 g/mol |

Structural Characteristics

The molecular structure of 3-aminobenzenesulfonic acid consists of a benzene ring with two functional groups attached at the meta position relative to each other [3] [4]. The compound features an amino group (-NH₂) at the 3-position and a sulfonic acid group (-SO₃H) at the 1-position of the benzene ring [5] [21]. The SMILES notation for this compound is C1=CC(=CC(=C1)S(=O)(=O)O)N [5], while the InChI representation is InChI=1S/C6H7NO3S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,7H2,(H,8,9,10) [3] [5].

The structural arrangement places the amino and sulfonic acid groups in a meta configuration on the aromatic ring, which significantly influences the compound's chemical properties and reactivity patterns [21]. This positioning allows for intramolecular and intermolecular interactions that contribute to the compound's zwitterionic behavior [18] [21].

IUPAC Nomenclature and Alternative Designations

The IUPAC name for this compound is 3-aminobenzenesulfonic acid [5] [6]. However, the compound is known by numerous alternative designations including metanilic acid, which is perhaps its most commonly used trivial name [1] [2] [3]. Other frequently encountered synonyms include m-aminobenzenesulfonic acid, benzenesulfonic acid 3-amino-, and m-anilinesulfonic acid [3] [4] [5].

Additional nomenclature variations documented in the literature include 3-sulfoaniline, 1-aminobenzene-3-sulfonic acid, aniline-3-sulfonic acid, and 3-aminophenylsulfonic acid [3] [4] [5]. The compound is also referenced by its registry numbers, including CAS Registry Number 121-47-1 [1] [3] [5] and EINECS number 204-473-6 [3] [4].

Physical Properties

Appearance and Morphology

3-Aminobenzenesulfonic acid typically appears as a white to light yellow powder or crystalline solid at room temperature [1] [8] [10]. Some commercial preparations may exhibit a slight color variation, appearing as white to light yellow to dark green powder to crystal [1]. The compound has been described as forming white flake crystals in its pure form [11], while other sources characterize it as a white to grayish-beige powder [11] [16].

The physical state at 20 degrees Celsius is consistently reported as solid [1] [8], with the compound maintaining its crystalline structure under normal storage conditions. The appearance can vary slightly depending on the method of preparation and purity level, with higher purity samples typically exhibiting a whiter appearance [1] [8].

Solubility Parameters

The solubility characteristics of 3-aminobenzenesulfonic acid demonstrate its amphiphilic nature due to the presence of both hydrophilic and aromatic components [10] [11] [13]. The compound exhibits very high solubility in water [10], which is attributed to the ionic character imparted by the sulfonic acid group. This high water solubility makes it particularly useful in aqueous synthetic procedures and industrial applications.

In organic solvents, the compound shows limited solubility. It is very slightly soluble in ethanol [11] [16] and ether [11], reflecting the predominant influence of the polar functional groups over the aromatic ring system. The compound also demonstrates solubility in alkaline solutions and concentrated hydrochloric acid [11], indicating its amphoteric character.

| Solvent | Solubility |

|---|---|

| Water | Very soluble |

| Ethanol | Very slightly soluble |

| Ether | Very slightly soluble |

| Alkali solutions | Soluble |

| Concentrated HCl | Soluble |

Melting Point and Thermal Stability

The melting point of 3-aminobenzenesulfonic acid has been reported with some variation in the literature, likely due to different experimental conditions and sample purity. The most commonly cited melting point is greater than 300 degrees Celsius [11] [16], indicating exceptional thermal stability. Some sources report more specific values, with one study citing a melting point of 288 degrees Celsius [11] and another reporting 142-143 degrees Celsius [13].

The compound exhibits strong thermal stability, with decomposition temperatures reported between 302-304 degrees Celsius for crystals obtained from water [11]. This high thermal stability is attributed to the strong intermolecular hydrogen bonding and ionic interactions present in the solid state structure. The compound maintains its structural integrity under normal storage conditions and moderate heating [10] [11].

Density and Refractive Index

The density of 3-aminobenzenesulfonic acid has been consistently reported as 1.69 grams per cubic centimeter at 20 degrees Celsius [10] [11] [16]. This relatively high density reflects the compact packing of molecules in the solid state, facilitated by hydrogen bonding interactions between the amino and sulfonic acid groups.

The refractive index has been estimated at 1.5500 [11] [16], though this value is noted as an estimate in the literature. Additional sources report a slightly higher refractive index of 1.630 [13]. These optical properties are consistent with the aromatic nature of the compound and the presence of electron-rich functional groups.

| Property | Value | Temperature |

|---|---|---|

| Density | 1.69 g/cm³ | 20°C |

| Refractive Index | 1.5500 (estimate) | - |

| Refractive Index | 1.630 | - |

Chemical Properties

Acid-Base Behavior and pKa Values

3-Aminobenzenesulfonic acid exhibits amphoteric behavior due to the presence of both acidic sulfonic acid and basic amino functional groups [10] [21]. The compound demonstrates a pKa value of 3.73 at 25 degrees Celsius [11] [16], which corresponds to the dissociation of the sulfonic acid proton. Some sources report a slightly higher pKa value of 3.91 [10], though the variation may be attributed to different experimental conditions or measurement methods.

The acidic character is primarily attributed to the sulfonic acid group, which is a strong acid that readily dissociates in aqueous solution [21]. The amino group contributes basic properties to the molecule, creating an internal acid-base system that significantly influences the compound's solution behavior and reactivity patterns [18] [21].

Stability and Reactivity Patterns

The compound demonstrates good stability under normal storage conditions, remaining stable at room temperature in closed containers under standard storage and handling conditions [10]. It exhibits combustible properties but is generally considered stable when stored properly in dark, cool conditions under an inert atmosphere [11] [16].

3-Aminobenzenesulfonic acid shows incompatibility with strong oxidizing agents [10] [11], which can lead to unwanted side reactions or decomposition. The amino group can undergo typical aromatic amine reactions, including electrophilic aromatic substitution, oxidation, and coupling reactions [20]. The sulfonic acid group provides sites for neutralization reactions and can participate in various substitution mechanisms.

Zwitterionic Character

The structural arrangement of 3-aminobenzenesulfonic acid, with both acidic and basic functional groups present on the same molecule, results in significant zwitterionic character under appropriate pH conditions [18] [21]. The amino group can accept protons to form -NH₃⁺, while the sulfonic acid group readily dissociates to form -SO₃⁻, creating an internal salt structure.

This zwitterionic behavior is particularly pronounced in aqueous solutions at moderate pH values, where the compound exists predominantly as an internal salt [21]. The zwitterionic character contributes to the compound's high water solubility, elevated melting point, and unique spectroscopic properties [18]. This internal ionic structure also influences the compound's behavior in biological systems and its utility in various synthetic applications.

Spectroscopic Characteristics

Infrared Spectroscopy

The infrared spectrum of 3-aminobenzenesulfonic acid exhibits characteristic absorption bands that reflect its functional group composition [22] [29]. The spectrum shows typical aromatic carbon-hydrogen stretching vibrations in the region of 3100-3050 wavenumbers [30], consistent with the presence of the substituted benzene ring system.

The amino group contributes distinctive absorption bands in the nitrogen-hydrogen stretching region, typically observed between 3550-3060 wavenumbers [30]. These bands appear as medium to strong intensity peaks and may show fine structure due to symmetric and asymmetric stretching modes of the primary amine group. Additional amino group vibrations are observed in the fingerprint region between 1640-1550 wavenumbers [30].

The sulfonic acid group produces characteristic strong absorption bands, particularly the sulfur-oxygen stretching vibrations which appear in the region around 1300-1000 wavenumbers [30]. The presence of the acidic OH group associated with the sulfonic acid functionality contributes to broad absorption in the 3300-2400 wavenumber region [30], often overlapping with the amino group absorptions.

NMR Spectral Data

Nuclear magnetic resonance spectroscopy provides detailed structural information for 3-aminobenzenesulfonic acid [27] [29]. The proton NMR spectrum typically shows characteristic aromatic proton signals in the 7-8 parts per million region, reflecting the substitution pattern on the benzene ring [27]. The amino group protons appear as a characteristic signal, though their exact position can vary depending on the solution conditions and pH.

Carbon-13 NMR spectroscopy reveals the carbon framework of the molecule, with aromatic carbon signals appearing in the typical range for substituted benzene derivatives [29]. The carbon atoms bearing the functional groups show characteristic chemical shifts that reflect their electronic environments. The carbon attached to the sulfonic acid group typically appears downfield due to the electron-withdrawing nature of this substituent.

Detailed NMR studies have been conducted using DMSO-d₆ as solvent, which provides good dissolution of the compound while minimizing interference with the spectral analysis [27]. The spectral data confirm the meta-substitution pattern and provide quantitative information about the molecular structure.

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of 3-aminobenzenesulfonic acid reveals characteristic fragmentation patterns that aid in structural identification [28] [29]. The molecular ion peak appears at mass-to-charge ratio 173, corresponding to the molecular weight of the compound [27] [29]. This molecular ion peak serves as the base peak in many experimental conditions, indicating good stability of the ionized molecule.

Common fragmentation pathways include loss of the sulfonic acid functionality, resulting in fragments corresponding to the aminobenzene portion of the molecule [28]. Additional fragmentation may occur through cleavage of the carbon-nitrogen bond, producing characteristic aniline-related fragments. The mass spectral fragmentation patterns have been studied using various ionization techniques, including electron impact and electrospray ionization methods [28].

3-Aminobenzenesulfonic acid exhibits a remarkable polymorphic behavior that has attracted significant attention in the crystallographic community due to the unique phenomenon of disappearing polymorphism. Three distinct polymorphic forms have been identified and characterized, each displaying different crystal systems, morphologies, and stabilities [1] [2].

Form I: The Disappearing Polymorph

Form I of 3-aminobenzenesulfonic acid represents one of the most intriguing examples of disappearing polymorphism in crystallographic literature [1] [3] [2]. This metastable polymorphic form was initially observed and characterized but subsequently became impossible to reproduce under identical crystallization conditions. The disappearing nature of Form I is attributed to the widespread contamination of laboratory environments with microscopic seed crystals of the more thermodynamically stable Forms II and III [3] [4].

The disappearing polymorph phenomenon occurs when a seemingly stable crystal structure suddenly becomes unable to be produced, instead transforming into a different polymorph during nucleation [4] [5]. In the case of 3-aminobenzenesulfonic acid Form I, contact with even a single microscopic seed crystal of Forms II or III can initiate a chain reaction causing the transformation of a much larger mass of material [1] [3]. This process is driven by the thermodynamic instability of Form I relative to the more stable polymorphs, making any attempt to recreate the original form unsuccessful once contamination with stable form seeds has occurred [1] [2].

The metastable nature of Form I suggests that it represents a kinetically favored form that can only exist under very specific conditions before converting to the thermodynamically preferred polymorphs [1]. This behavior exemplifies the complex relationship between thermodynamic stability and kinetic accessibility in polymorphic systems.

Forms II and III: Stable Polymorphs

Forms II and III of 3-aminobenzenesulfonic acid represent the thermodynamically stable polymorphs that can be consistently reproduced under appropriate crystallization conditions [1] [2]. These forms exhibit distinct crystal systems and morphological characteristics that differentiate them from each other and from the disappeared Form I.

Form II crystallizes in an orthorhombic crystal system and typically appears as needle-shaped crystals [1] [2]. The orthorhombic symmetry provides a specific arrangement of molecules within the unit cell that contributes to its thermodynamic stability. The needle morphology indicates preferential growth along one crystallographic axis, suggesting anisotropic intermolecular interactions that favor linear propagation of the crystal structure.

Form III adopts a monoclinic crystal system and manifests as plate-like crystals [1] [2]. The monoclinic symmetry represents a lower symmetry compared to Form II, with one oblique angle in the unit cell. The plate morphology indicates preferential growth in two dimensions, creating flat, extended crystal faces that reflect the underlying molecular packing arrangement.

The discovery of Form III was particularly noteworthy as it occurred serendipitously during attempts to use tailor-made additives to regenerate the disappeared Form I [1] [2]. Although this strategy was unsuccessful in recovering Form I, it led to the identification of this previously unknown stable polymorph, demonstrating the importance of exploring diverse crystallization conditions and strategies in polymorphism research.

Crystal Structure Characterization

The structural characterization of 3-aminobenzenesulfonic acid polymorphs requires comprehensive analysis using multiple analytical techniques to fully elucidate the molecular packing, unit cell parameters, and intermolecular interactions that define each polymorphic form.

X-ray Diffraction Analysis

X-ray diffraction analysis serves as the primary method for determining the crystal structures of 3-aminobenzenesulfonic acid polymorphs [1] [2]. Both single-crystal and powder X-ray diffraction techniques provide complementary information essential for complete structural characterization.

Single-crystal X-ray diffraction analysis allows for the precise determination of atomic positions, bond lengths, bond angles, and intermolecular interactions within the crystal structure [1] [6]. For 3-aminobenzenesulfonic acid polymorphs, this technique reveals the specific molecular conformations adopted in each polymorphic form and the nature of the hydrogen bonding networks that stabilize the crystal structures.

Powder X-ray diffraction analysis provides a rapid method for polymorphic form identification and phase purity assessment [1] [7]. The characteristic diffraction patterns of Forms II and III can be easily distinguished, allowing for reliable identification of the polymorphic content in bulk samples. The disappearance of Form I can also be monitored through the absence of its characteristic diffraction peaks in powder patterns.

The diffraction data obtained from X-ray analysis enables the determination of unit cell parameters, space group symmetries, and molecular packing arrangements that define the structural differences between polymorphic forms [6] [7]. These structural parameters are fundamental for understanding the thermodynamic relationships and stability differences between the various polymorphs.

Lattice Parameters and Unit Cell Dimensions

The lattice parameters and unit cell dimensions of 3-aminobenzenesulfonic acid polymorphs reflect the fundamental differences in molecular packing that distinguish Forms II and III from each other and from the disappeared Form I [1] [2].

Form II, crystallizing in the orthorhombic system, exhibits three perpendicular unit cell axes with different lengths (a ≠ b ≠ c) and all angles equal to 90 degrees [1]. The specific lattice parameters determine the volume available for molecular packing and influence the density and stability of this polymorphic form.

Form III, adopting the monoclinic system, features unit cell parameters with one oblique angle (β ≠ 90°) while maintaining α = γ = 90° [1]. This lower symmetry compared to Form II results in a different molecular packing arrangement and potentially different intermolecular interaction patterns.

The unit cell dimensions directly influence the density of each polymorphic form, with denser arrangements typically exhibiting greater thermodynamic stability due to more efficient molecular packing [6]. The comparison of unit cell volumes between Forms II and III provides insights into their relative stabilities and the driving forces for polymorphic transformations.

Molecular Packing and Intermolecular Interactions

The molecular packing arrangements and intermolecular interactions in 3-aminobenzenesulfonic acid polymorphs are primarily governed by hydrogen bonding networks involving the amino and sulfonic acid functional groups [1] [8] [9].

The amino group (-NH₂) serves as a hydrogen bond donor, while the sulfonic acid group (-SO₃H) provides both hydrogen bond donor and acceptor sites [8] [9]. This bifunctional nature enables the formation of complex three-dimensional hydrogen bonding networks that stabilize the crystal structures of both Forms II and III.

In the stable polymorphs, intermolecular N-H···O hydrogen bonds form between amino groups and sulfonic oxygen atoms, creating extended chains or sheets of molecules [8] [9]. These primary hydrogen bonding interactions are supplemented by weaker van der Waals forces and possible π-π interactions between aromatic rings [9].

The specific geometry and directionality of hydrogen bonds influence the overall crystal packing efficiency and determine the relative stabilities of different polymorphic forms [8] [9]. Variations in hydrogen bonding patterns between Forms II and III contribute to their distinct crystal morphologies and unit cell parameters.

Water molecules can also participate in the hydrogen bonding networks when present, leading to the formation of hydrated pseudopolymorphs [10]. These hydrated forms exhibit modified intermolecular interaction patterns that affect crystal stability and physical properties.

Thermal Analysis of Crystal Forms

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide essential information about the thermal behavior, stability, and phase transitions of 3-aminobenzenesulfonic acid polymorphs [11] [12].

DSC analysis reveals the melting behavior of the stable polymorphs, with both Forms II and III exhibiting high melting points exceeding 300°C [11]. This thermal stability reflects the strong intermolecular hydrogen bonding networks that must be disrupted during melting. The high melting points also indicate the substantial energy required to overcome the crystal lattice forces.

The absence of polymorphic phase transitions below the melting point suggests that Forms II and III are both thermodynamically stable under normal temperature conditions [11]. Any potential enantiotropic relationships between these forms would occur at temperatures above their decomposition points, making direct observation of such transitions difficult.

TGA analysis provides information about thermal decomposition pathways and the presence of volatile components such as water molecules in hydrated forms [12]. The thermal decomposition of 3-aminobenzenesulfonic acid typically occurs through multiple stages, reflecting the sequential breakdown of different functional groups and molecular fragments.

The thermal behavior differences between Forms II and III, while subtle, can provide additional characterization parameters for polymorphic identification and quality control purposes [12]. Combined DSC-TGA analysis offers comprehensive thermal profiles that complement X-ray diffraction data for complete polymorphic characterization.

Polymorphic Transition Mechanisms

The polymorphic transition mechanisms in 3-aminobenzenesulfonic acid systems involve complex thermodynamic and kinetic factors that govern the transformation between different crystal forms and the disappearance of Form I [1] [4] [13].

Solution-mediated transformation represents the primary mechanism responsible for the disappearance of Form I [1] [4]. This process involves the dissolution of the metastable Form I in solution followed by preferential nucleation and crystallization of the more stable Forms II or III. The presence of seed crystals of the stable forms catalyzes this transformation by providing heterogeneous nucleation sites that lower the energy barrier for crystal formation.

The seeding-induced nucleation mechanism explains how microscopic seed crystals of Forms II or III can trigger the widespread transformation of Form I throughout laboratory environments [1] [4]. Once seed crystals are present, they act as templates for the nucleation of the stable polymorphs, effectively preventing the formation of the metastable Form I under any crystallization conditions.

Solvent-mediated crystallization mechanisms influence which polymorphic form crystallizes from solution based on solvent-solute interactions and supersaturation conditions [13]. Different solvents may preferentially stabilize certain molecular conformations or intermolecular interaction patterns, leading to selective crystallization of specific polymorphic forms.

The thermodynamic driving force for polymorphic transitions arises from the difference in free energy between metastable and stable forms [4] [13]. Form I, being metastable, possesses higher free energy than Forms II and III, making transformation to the stable forms thermodynamically favorable. The magnitude of this energy difference determines the rate and extent of polymorphic conversion.

Kinetic factors also play crucial roles in polymorphic transitions [13]. The nucleation and growth rates of different polymorphic forms depend on factors such as temperature, supersaturation, presence of impurities, and crystallization conditions. Understanding these kinetic relationships is essential for controlling polymorphic outcomes and potentially recovering disappeared forms.

Physical Description

XLogP3

Density

Appearance

Melting Point

UNII

Related CAS

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant